N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 887465-59-0
VCID: VC6501761
InChI: InChI=1S/C20H21N3O2/c1-14-6-8-17(9-7-14)23-13-16(12-19(23)24)21-20(25)22-11-10-15-4-2-3-5-18(15)22/h2-9,16H,10-13H2,1H3,(H,21,25)
SMILES: CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43
Molecular Formula: C20H21N3O2
Molecular Weight: 335.407

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide

CAS No.: 887465-59-0

Cat. No.: VC6501761

Molecular Formula: C20H21N3O2

Molecular Weight: 335.407

* For research use only. Not for human or veterinary use.

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide - 887465-59-0

Specification

CAS No. 887465-59-0
Molecular Formula C20H21N3O2
Molecular Weight 335.407
IUPAC Name N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide
Standard InChI InChI=1S/C20H21N3O2/c1-14-6-8-17(9-7-14)23-13-16(12-19(23)24)21-20(25)22-11-10-15-4-2-3-5-18(15)22/h2-9,16H,10-13H2,1H3,(H,21,25)
Standard InChI Key DWBFEYBYWMFNBA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide features a 5-oxopyrrolidine ring substituted at the 3-position with a p-tolyl group and linked via an amide bond to an indoline-1-carboxamide scaffold (Figure 1) . Critical physicochemical properties include:

PropertyValue
Molecular FormulaC20H21N3O2\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight335.4 g/mol
Key Functional GroupsPyrrolidone, Indoline, Amide

The pyrrolidone ring introduces a planar, electron-deficient region, while the indoline moiety contributes aromaticity and potential π-π stacking interactions .

Stereochemical Considerations

The 3-position of the pyrrolidine ring and the indoline carboxamide group create two chiral centers, necessitating enantioselective synthesis to isolate biologically active stereoisomers . Racemic mixtures of analogous pyrrolidine carboxamides demonstrate stark differences in activity, with only one enantiomer exhibiting target engagement in mycobacterial enoyl-ACP reductase (InhA) inhibition .

Synthetic Routes and Optimization

Proposed Synthesis Strategy

While no explicit synthetic protocol for this compound is published, convergent strategies from analogous pyrrolidine carboxamides suggest:

  • Pyrrolidine Core Formation: Cyclocondensation of γ-keto acids with p-toluidine to yield 1-(p-tolyl)-5-pyrrolidinone .

  • Amide Coupling: Reaction of 3-aminopyrrolidinone with indoline-1-carbonyl chloride under Schotten-Baumann conditions .

Microtiter Library Parallel Synthesis

High-throughput microtiter library synthesis—successfully employed for pyrrolidine carboxamide optimization—could enable rapid diversification of the indoline substituents. For example, varying the indoline’s aryl groups or introducing electron-withdrawing substituents (e.g., Cl, CN) may enhance binding affinity, as observed in InhA inhibitors (IC50_{50} improvements >160-fold) .

Computational Insights and Docking Studies

Molecular Docking with PqsR

Spiro[indole-3,4′-pyridine] analogs exhibit affinity for Pseudomonas aeruginosa PqsR (binding energy = −5.8 to −8.2 kcal/mol), a quorum-sensing regulator . While N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide lacks the spiro architecture, its indoline group may occupy PqsR’s hydrophobic pocket, disrupting virulence factor production .

ADMET Predictions

Preliminary in silico profiling (SwissADME) suggests:

  • Lipophilicity: LogP=2.8\text{LogP} = 2.8 (moderate permeability)

  • Solubility: −4.2 (log S, poor aqueous solubility)

  • Drug-Likeness: 2 violations of Lipinski’s rules (MW >500, H-bond acceptors >10)

Comparative Analysis with Structural Analogs

Pyrrolidine Carboxamide Derivatives

CompoundTargetIC50_{50}/KBK_BKey Modification
d6InhA10.05 μM3-Chloro phenyl substituent
s15InhA5.55 μM3-Isopropyl substitution
12f (Indole)CB189.1 nMHexyl chain at C3

The absence of electron-withdrawing groups (e.g., Cl) on the indoline ring may limit this compound’s InhA affinity compared to d6 .

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